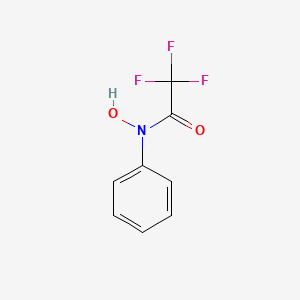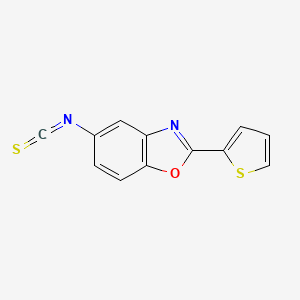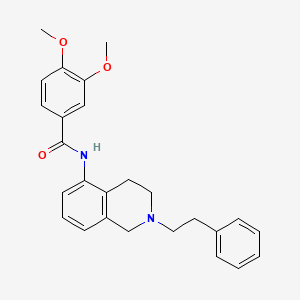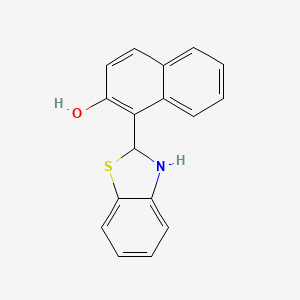![molecular formula C48H74O4 B14670347 bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate CAS No. 36388-36-0](/img/structure/B14670347.png)
bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate: is a complex organic compound with the molecular formula C48H74O4 It is a derivative of phthalic acid and is characterized by its unique structure, which includes two tetradecahydrophenanthryl groups attached to a phthalate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate typically involves the esterification of phthalic acid with the corresponding alcohols. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous esterification process, where phthalic anhydride is reacted with the alcohols in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove water and other by-products, yielding the desired ester .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: In chemistry, bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate is used as a reagent in organic synthesis, particularly in the formation of complex esters and other derivatives .
Biology: In biological research, this compound may be used as a model compound to study the behavior of phthalate esters in biological systems, including their metabolism and potential toxicological effects .
Medicine: While not commonly used directly in medicine, derivatives of this compound may be explored for their potential pharmacological properties, such as anti-inflammatory or anticancer activities .
Industry: In industrial applications, this compound can be used as a plasticizer, enhancing the flexibility and durability of polymers. It may also find use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Dioctyl phthalate (DOP): Another phthalate ester used as a plasticizer.
Diethyl phthalate (DEP): A simpler phthalate ester with similar applications.
Dibutyl phthalate (DBP): Commonly used in the production of flexible plastics.
Uniqueness: Its larger and more intricate molecular framework can lead to different reactivity and interactions compared to simpler phthalate esters .
Properties
CAS No. |
36388-36-0 |
|---|---|
Molecular Formula |
C48H74O4 |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
bis[(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C48H74O4/c1-31(2)33-15-19-39-35(27-33)17-21-41-45(5,23-11-25-47(39,41)7)29-51-43(49)37-13-9-10-14-38(37)44(50)52-30-46(6)24-12-26-48(8)40-20-16-34(32(3)4)28-36(40)18-22-42(46)48/h9-10,13-14,31-36,39-42H,11-12,15-30H2,1-8H3 |
InChI Key |
VLSXLXWSXZUGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)COC(=O)C4=CC=CC=C4C(=O)OCC5(CCCC6(C5CCC7C6CCC(C7)C(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


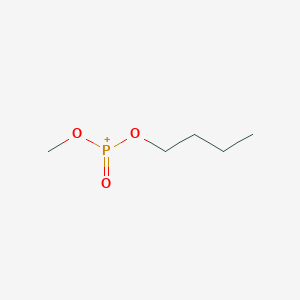
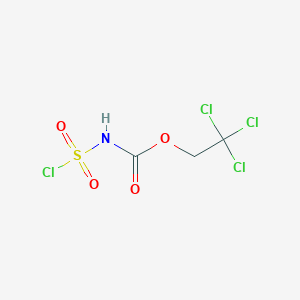
![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
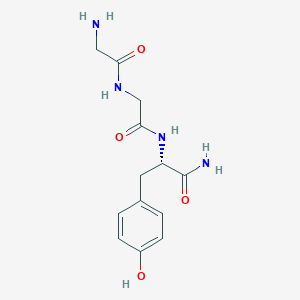
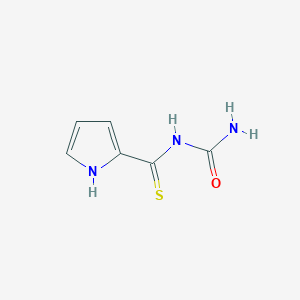
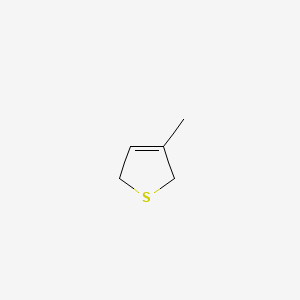
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)

